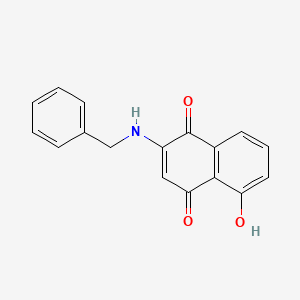

2-(Benzylamino)-5-hydroxynaphthoquinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

2-(benzylamino)-5-hydroxynaphthalene-1,4-dione |

InChI |

InChI=1S/C17H13NO3/c19-14-8-4-7-12-16(14)15(20)9-13(17(12)21)18-10-11-5-2-1-3-6-11/h1-9,18-19H,10H2 |

InChI Key |

ZGXJYIJRVRDNDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=O)C3=C(C2=O)C=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylamino 5 Hydroxynaphthoquinone and Analogues

General Synthetic Strategies for Aminonaphthoquinones

The introduction of an amino group onto a naphthoquinone scaffold is a key transformation in the synthesis of compounds like 2-(benzylamino)-5-hydroxynaphthoquinone. Generally, two primary strategies are employed for the synthesis of aminonaphthoquinone derivatives. redalyc.orgscielo.org.co The first involves a Michael 1,4-addition reaction of an amine to a 1,4-naphthoquinone (B94277). redalyc.orgscielo.org.co This is followed by an oxidation step to yield the 2-aminonaphthoquinone. redalyc.orgscielo.org.co The second common approach is a nucleophilic substitution reaction where a halogenated 1,4-naphthoquinone derivative reacts with an amine, displacing the halide to form the corresponding amino derivative. redalyc.orgscielo.org.co

The reactivity of the naphthoquinone nucleus and the nature of the amine are crucial factors influencing the outcome of these reactions. The presence of substituents on either the naphthoquinone ring or the amine can significantly affect the reaction conditions required and the yields obtained.

Approaches Involving 2-Hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) as a Precursor

Lawsone (2-hydroxy-1,4-naphthoquinone) is a naturally occurring and readily available starting material, making it a popular precursor for the synthesis of a wide array of naphthoquinone derivatives, including aminonaphthoquinones. researchgate.netthieme-connect.comresearchgate.netnih.govfrontiersin.org Its hydroxyl group provides a reactive handle for various transformations.

Mannich Reaction-Based Syntheses of Aminoalkyl Naphthoquinone Derivatives

The Mannich reaction is a powerful and atom-economical method for the formation of carbon-carbon bonds and is widely used to synthesize β-amino carbonyl compounds. redalyc.orgscielo.org.conih.gov In the context of naphthoquinone chemistry, the Mannich reaction of lawsone with an aldehyde and a primary or secondary amine is a key strategy for producing 3-(aminoalkyl)-2-hydroxy-1,4-naphthoquinone derivatives. scielo.org.conih.govnih.gov This three-component reaction is a cornerstone for creating a diverse library of aminonaphthoquinone analogs. nih.govscielo.brnih.gov

The reaction mechanism is thought to proceed through the formation of an iminium ion from the aldehyde and amine, which then reacts with the enol form of lawsone. nih.gov Alternatively, the reaction may initiate with the formation of an intermediate from formaldehyde (B43269) and the active hydrogen component. nih.gov The choice of solvent, catalyst, and reaction temperature can influence the reaction's efficiency and yield. nih.govscielo.br For instance, a series of Mannich bases were synthesized in moderate to high yields (39–93%) by reacting lawsone with various aldehydes and primary amines in ethanol (B145695) at room temperature. nih.gov

Table 1: Examples of Mannich Reaction-Based Syntheses

| Precursors | Reagents & Conditions | Product | Yield (%) | Reference |

| Lawsone, Benzaldehyde, Butylamine | EtOH, rt, 12 h | 2-(Butyl(phenyl)methyl)-3-hydroxy-1,4-naphthoquinone | 74 | scielo.br |

| Lawsone, 4-Nitrobenzaldehyde, Butylamine | EtOH, rt, 12 h | 2-(Butyl(4-nitrophenyl)methyl)-3-hydroxy-1,4-naphthoquinone | 60 | scielo.br |

| Lawsone, Aryl/Alkyl Aldehydes, 2-Aminopyridine (B139424)/n-Butylamine | EtOH, 45 °C, 3 h | Substituted 2-hydroxy-3-alkylamine-1,4-naphthoquinones | 22–90 | nih.gov |

| Lawsone, Vanillins, Primary Amines | EtOH, rt | Mannich bases as orange-red solids | 39–93 | nih.gov |

| Lawsone, 3,4-Difluorobenzaldehyde, Various Primary Amines | EtOH, rt | Mannich bases as orange-red solids | 39–93 | nih.gov |

Functional Group Transformations for Naphthoquinone Amination

The introduction of nitrogen-containing functional groups into the 1,4-naphthoquinone scaffold can significantly enhance its biological activity. benthamdirect.comresearchgate.netingentaconnect.com Beyond direct amination, functional group transformations offer a versatile route to aminonaphthoquinones. These strategies often involve the modification of existing functional groups on the naphthoquinone ring to introduce an amino moiety. benthamdirect.comresearchgate.netingentaconnect.com

One approach involves the nucleophilic displacement of a suitable leaving group, such as a methoxy (B1213986) group, from a lawsone derivative. For example, polyamine-naphthoquinone conjugates have been synthesized by the nucleophilic displacement of the methoxy group from 2-methoxy-lawsone and its analogs with a protected polyamine. researchgate.net Subsequent deprotection yields the desired aminonaphthoquinone derivative. researchgate.net

Multicomponent Reaction Protocols in Naphthoquinone Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of each starting material. frontiersin.orgnih.gov These reactions are characterized by their high atom economy, step efficiency, and the ability to generate diverse molecular scaffolds from simple and readily available starting materials. nih.govthieme-connect.comchemicalpapers.com

In the synthesis of naphthoquinone derivatives, MCRs have proven to be particularly valuable. thieme-connect.comthieme-connect.com For instance, a one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone, an aromatic aldehyde, and malononitrile (B47326) can be used to synthesize 2-amino-4-aryl-4H-benzo[g]chromene-5,10-dione derivatives. thieme-connect.comthieme-connect.com The use of catalysts like L-proline or 2-aminopyridine can facilitate these reactions, often under mild and environmentally friendly conditions. thieme-connect.comthieme-connect.com Some MCRs can even proceed efficiently without a catalyst, offering further advantages in terms of simplicity and reduced waste. thieme-connect.com

Condensation Reactions for Naphthoquinone Derivative Formation

Condensation reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of naphthoquinone chemistry, condensation reactions are employed to synthesize a variety of derivatives. For example, 2-hydroxy-3-arylazo-1,4-naphthoquinones can be prepared by coupling 2-hydroxy-1,4-naphthoquinone with aryldiazonium chlorides. researchgate.net These products can then undergo further condensation reactions, such as with o-phenylenediamine, to form more complex heterocyclic systems like benzo[a]phenazines. researchgate.net

Another example is the reaction between caproaldehyde and 2-hydroxy-1,4-naphthoquinone, which can lead to the formation of 2-hydroxy-3-(1′-hexenyl)-1,4-naphthoquinone under both acidic and basic conditions. researchgate.net The reaction conditions can be tuned to favor the desired product. researchgate.net Furthermore, the condensation of lawsone with various aromatic and aliphatic aldehydes under mild acidic conditions has been used to synthesize a series of substituted bis-2-hydroxy-1,4-naphthoquinone derivatives. researchgate.net

Microwave-Assisted Synthesis Strategies for Naphthoquinones

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govyoutube.com This technology is considered a green chemistry approach due to its energy efficiency. nih.gov

In the synthesis of naphthoquinones, microwave irradiation has been successfully applied to various reaction types. nih.govnih.govnih.gov For example, the synthesis of 2-substituted-1,4-naphthoquinone derivatives has been optimized using microwave-assisted reactions in the presence of a basic catalyst, resulting in moderate to excellent yields. nih.gov This method provides a more sustainable alternative to traditional, time-consuming protocols. nih.gov Microwave irradiation has also been employed in multicomponent reactions, such as the synthesis of fused heterocyclic compounds like naphtho[2,3-f]quinoline (B15498161) derivatives, offering operational simplicity and minimal environmental impact. nih.gov The use of solid heteropolyacid catalysts in conjunction with microwave irradiation in a mixture of ethanol and water has also proven to be a highly effective and environmentally friendly approach for synthesizing certain naphthoquinone derivatives. thieme-connect.comthieme-connect.com

Synthesis of Specific this compound Analogues

The synthesis of analogues of this compound is a significant area of research, primarily focused on the exploration of novel compounds with potential biological activities. These synthetic strategies often involve modifications at the amino group, the quinone core, or the introduction of various substituents to modulate the physicochemical and pharmacological properties of the parent compound. Key methodologies include the Mannich reaction, Michael addition, and nucleophilic substitution reactions.

One of the common precursors for these syntheses is 2-hydroxy-1,4-naphthoquinone, also known as lawsone. The reactivity of lawsone allows for the introduction of aminomethyl groups at the C3 position through the Mannich reaction. This reaction involves the condensation of lawsone with an aldehyde (often formaldehyde or a substituted benzaldehyde) and a primary or secondary amine. redalyc.org This method is valued for its efficiency, simplicity, and high atom economy. redalyc.org

Another prevalent approach is the 1,4-Michael addition of amines to the 1,4-naphthoquinone scaffold, which, followed by oxidation, yields 2-amino-1,4-naphthoquinone derivatives. scielo.org.co Alternatively, nucleophilic substitution reactions on halogenated 1,4-naphthoquinones with various amines provide a direct route to the desired 2-amino substituted analogues. redalyc.orgscielo.org.co The incorporation of different amino groups can significantly influence the biological profile of the resulting naphthoquinone derivative. scielo.org.co

Furthermore, derivatization can be achieved by linking amino acids to the naphthoquinone core. For instance, 2,3-dichloro-1,4-naphthoquinone can react with mono-protected diamine linkers which have been previously coupled with Nα-protected amino acids. nih.gov This multi-step synthesis allows for the creation of a diverse library of naphthoquinone-amino acid conjugates. nih.gov

More advanced modifications include the direct C-H functionalization of the naphthoquinone ring. For example, direct C–H trifluoromethylation of 2-amino-1,4-naphthoquinone analogues has been achieved under mild conditions, yielding novel CF3-containing derivatives. acs.org

The following tables detail the synthesis of specific analogues, showcasing the diversity of structures that can be achieved through various synthetic routes.

Table 1: Mannich Bases of Lawsone

The Mannich reaction is a versatile method for the synthesis of 3-aminomethyl derivatives of lawsone. The reaction typically involves lawsone, an aldehyde, and a primary or secondary amine.

| Aldehyde | Amine | Product | Yield (%) | Reference |

| Benzaldehyde | Primary Amines | 2-hydroxy-3-((phenyl(substituted-amino))methyl)naphthalene-1,4-dione | 53-93 | redalyc.org |

Interactive Data Table: Users can sort by aldehyde, amine, and yield.

Table 2: Naphthoquinone Amino Acid Derivatives

These analogues are synthesized by coupling amino acids to a naphthoquinone core, often via a linker. The synthesis involves multiple steps including protection, coupling, and deprotection. nih.gov

| Amino Acid | Linker | Nα-Acylation Group | Final Product Structure |

| L-Leu | Boc-protected alkyldiamine | 3-hydroxy-2-methyl-benzoic acid | Naphthoquinone-linker-Leu derivative |

| L-Asn | Boc-protected alkyldiamine | 4-nitrobenzoic acid | Naphthoquinone-linker-Asn derivative |

| L-Phe | Boc-protected alkyldiamine | Benzoic acid | Naphthoquinone-linker-Phe derivative |

| L-Ser | Boc-protected alkyldiamine | alpha-naphthoic acid | Naphthoquinone-linker-Ser derivative |

Interactive Data Table: Users can explore different combinations of amino acids, linkers, and acylating groups.

Table 3: Trifluoromethylated 2-Amino-1,4-naphthoquinone Analogues

Direct C-H trifluoromethylation offers a modern approach to introduce a trifluoromethyl group onto the naphthoquinone scaffold. acs.org

| Starting 2-Amino-1,4-naphthoquinone Analogue | Product |

| 2-Amino-1,4-naphthoquinone | 2-Amino-3-(trifluoromethyl)naphthalene-1,4-dione |

| 2-(Methylamino)-1,4-naphthoquinone | 2-(Methylamino)-3-(trifluoromethyl)naphthalene-1,4-dione |

| 2-(Ethylamino)-1,4-naphthoquinone | 2-(Ethylamino)-3-(trifluoromethyl)naphthalene-1,4-dione |

| 2-(Propylamino)-1,4-naphthoquinone | 2-(Propylamino)-3-(trifluoromethyl)naphthalene-1,4-dione |

Interactive Data Table: Users can view the structures of the starting materials and the corresponding trifluoromethylated products.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Chemical Structure Determination

The elucidation of the molecular structure of 2-(benzylamino)-5-hydroxynaphthoquinone is accomplished through the combined application of several spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together they provide a comprehensive characterization. The synthesis of such aminojuglone derivatives is typically achieved through a Michael addition reaction, and the resulting products are characterized using the techniques described below nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra, further clarified by 2D NMR experiments like COSY and HMBC, allow for the unambiguous assignment of all proton and carbon signals nih.gov.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the naphthoquinone core, the benzyl (B1604629) group, and the amine and hydroxyl groups. The aromatic protons of the naphthoquinone ring typically appear as multiplets in the downfield region. Specifically, for the juglone (B1673114) core, three aromatic protons are expected, often appearing as a doublet of doublets and two triplets chemicalbook.com. The proton on the quinone ring (H-3) would appear as a singlet. The five protons of the benzyl group would be visible in the aromatic region, while the methylene (-CH₂-) protons would present as a doublet, coupled to the amine proton. The amine (N-H) proton signal would likely be a broad singlet, and the phenolic hydroxyl (O-H) proton at position 5 would appear as a sharp singlet in the highly deshielded region, characteristic of intramolecularly hydrogen-bonded hydroxyl groups in naphthoquinones chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 17 distinct carbon signals are anticipated. The two carbonyl carbons (C1 and C4) of the quinone ring are the most deshielded, appearing at approximately 180-190 ppm. The carbons bearing the hydroxyl (C5) and amino (C2) groups would also be significantly downfield. The remaining aromatic and quinonoid carbons would resonate between 110 and 160 ppm. The methylene carbon of the benzyl group is expected around 45-50 ppm, while the aromatic carbons of the benzyl ring will appear in the typical 127-140 ppm range researchgate.net.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~185 |

| 2 | - | ~150 |

| 3 | Singlet | ~105 |

| 4 | - | ~182 |

| 4a | - | ~130 |

| 5 | - | ~161 |

| 6 | Doublet of doublets | ~125 |

| 7 | Triplet | ~137 |

| 8 | Doublet of doublets | ~119 |

| 8a | - | ~115 |

| N-H | Broad singlet | - |

| -CH₂- | Doublet | ~48 |

| Benzyl C1' | - | ~138 |

| Benzyl C2'/C6' | Multiplet | ~128 |

| Benzyl C3'/C5' | Multiplet | ~129 |

| Benzyl C4' | Multiplet | ~127 |

| 5-OH | Singlet (~12 ppm) | - |

Note: These are predicted values based on data for analogous compounds and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. The spectrum would be dominated by strong absorptions from the carbonyl (C=O) groups of the quinone system, typically appearing around 1660-1680 cm⁻¹. A second, lower frequency carbonyl band around 1630-1640 cm⁻¹ is also expected, corresponding to the C4 carbonyl group, which is intramolecularly hydrogen-bonded to the C5 hydroxyl group. C=C stretching vibrations from the aromatic rings would be observed in the 1580-1620 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range mdpi.comsphinxsai.com.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for highly conjugated systems like naphthoquinones. The UV-Vis spectrum of this compound is expected to display multiple absorption bands. Typically, naphthoquinones show intense bands in the UV region (200-300 nm) corresponding to π→π* transitions of the aromatic system. A characteristic, less intense band in the visible region (around 400-500 nm) is responsible for the compound's color and is attributed to an n→π* transition of the quinone carbonyls, often with significant charge-transfer character due to the amino substituent mdpi.comresearchgate.net. The presence of the amino group at the C2 position generally causes a bathochromic (red) shift of the longest wavelength absorption band compared to the parent juglone molecule mdpi.com.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₃NO₃), the expected exact mass is approximately 279.0895 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI-MS), often coupled with Liquid Chromatography (LCMS), would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 280.0973. The fragmentation pattern observed in the mass spectrum can also provide structural information; for instance, a characteristic fragment would be the loss of the benzyl group mdpi.com.

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not available in the cited literature, analysis of the closely related compound, 2-benzylamino-1,4-naphthoquinone, provides significant insight scielo.br. The X-ray structure of this analogue reveals key features that would be expected to be conserved. These include the planarity of the naphthoquinone ring system and the presence of a strong intramolecular hydrogen bond between the amine proton (N-H) and the adjacent carbonyl oxygen (C1=O), forming a stable six-membered pseudo-ring. In this compound, an additional strong intramolecular hydrogen bond would be present between the hydroxyl proton at C5 and the C4 carbonyl oxygen. The benzyl group would likely be oriented out of the plane of the naphthoquinone ring. Intermolecular interactions, such as hydrogen bonding and π-π stacking, would govern the packing of the molecules in the crystal scielo.br. A structural characterization of a related aminojuglone derivative using X-ray diffraction has also been reported, confirming the utility of this technique for elucidating the solid-state structure of this class of compounds nih.gov.

Comprehensive Spectroscopic Data Analysis for Structural Assignment

The final, unambiguous structural assignment of this compound is achieved by integrating the data from all spectroscopic techniques. The molecular formula is established by HRMS. IR and UV-Vis spectroscopy confirm the presence of the key functional groups and the conjugated naphthoquinone system. Finally, a detailed analysis of 1D and 2D NMR spectra allows for the precise mapping of the molecule's carbon-hydrogen framework, confirming the specific substitution pattern. The collective data from these methods provides a complete and confident elucidation of the molecule's chemical structure.

Theoretical and Computational Chemistry Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as a naphthoquinone derivative, might bind to a protein's active site. Such studies can predict the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For the broader class of naphthoquinones, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating mechanisms of action. thebioscan.com These studies often involve docking derivatives into the active sites of enzymes and receptors associated with conditions like cancer and inflammation to predict their inhibitory potential. thebioscan.come-century.us

The prediction of binding modes reveals the specific amino acid residues a ligand interacts with, while binding affinity quantifies the strength of this interaction, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). e-century.usnih.gov While specific molecular docking studies detailing the binding modes and affinities for 2-(Benzylamino)-5-hydroxynaphthoquinone were not identified in the reviewed literature, studies on analogous 1,4-naphthoquinone (B94277) derivatives provide a framework for the types of interactions to be expected.

For instance, docking studies on other naphthoquinone derivatives have shown that the quinone core and its substituents are crucial for binding. The hydroxyl and amino groups can act as hydrogen bond donors or acceptors, while the aromatic rings often engage in π-π stacking and hydrophobic interactions with receptor site residues. thebioscan.com Molecular docking analyses of various naphthoquinone derivatives against targets like MET, TYK2, and NQO1 have shown strong binding affinities, suggesting their potential as therapeutic agents. e-century.usmdpi.com The binding energy values for these interactions are typically less than -5.0 kcal/mol, which indicates favorable binding activity. e-century.us

Table 1: Examples of Predicted Binding Affinities for Naphthoquinone Derivatives Against Various Protein Targets This table presents data for related naphthoquinone compounds to illustrate the concept of binding affinity prediction, as specific data for this compound was not available.

| Compound Derivative | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Naphthoquinone Derivative 7 | MET | -10.3 | e-century.us |

| Naphthoquinone Derivative 8 | TYK2 | -10.0 | e-century.us |

| 2-(8-hydroxyquinolin-5-yl)-1,4-naphthalenedione | NQO1 | -9.0 | mdpi.com |

| 2-(8-hydroxy-2-methylquinolin-5-yl)-1,4-naphthalenedione | NQO1 | -9.5 | mdpi.com |

In silico screening involves the computational filtering of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. nih.govnih.gov This approach accelerates the discovery of new lead compounds by prioritizing a smaller number of promising candidates for experimental testing. nih.gov Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) methods, builds mathematical models to predict the biological activity of compounds based on their physicochemical properties.

While specific in silico screening campaigns that identified this compound have not been detailed in the literature, the methodology is widely applied to the naphthoquinone class. For example, virtual screening of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives against the Polo-like kinase 1 (Plk1) has been used to identify potential antimitotic agents. atlantis-press.com Such studies demonstrate the power of computational screening to find potential inhibitors from a large set of related compounds. atlantis-press.com

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These methods provide fundamental data on molecular orbitals, charge distribution, and reactivity, offering a deeper understanding of a compound's chemical nature.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic properties of molecules. It is frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties like orbital energies.

For the closely related isomer, 2-benzylamino-1,4-naphthoquinone, DFT calculations at the B3PW91/6-31+G(d) level of theory have been performed to analyze its structure and reactivity. researchgate.net These studies involved a conformational search to identify the most stable molecular geometries (conformers). researchgate.net The calculations revealed two stable conformers with very similar energy levels, and the optimized geometric parameters showed good agreement with data obtained from X-ray crystallography. researchgate.netscielo.br

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability. A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. nih.govnih.gov

For 2-benzylamino-1,4-naphthoquinone, DFT calculations have determined the HOMO-LUMO energies and the corresponding energy gap. researchgate.net The analysis showed that the HOMO is primarily localized on the enaminone moiety (N1–C9–C10), which is consistent with the known C-nucleophilic character of these compounds. researchgate.net The LUMO is also centered on the naphthoquinone ring system. The small calculated energy gap indicates a soft, reactive molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Benzylamino-1,4-naphthoquinone Conformers Data obtained from DFT calculations at the B3PW91/6-31+G(d) level for a close isomer of the title compound.

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1a | -6.43 | -3.13 | 3.30 | researchgate.net |

| 1b | -6.36 | -3.09 | 3.28 | researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the Lewis-like bonding structure of a molecule. q-chem.com It examines charge delocalization, hyperconjugative interactions, and hybridization. NBO analysis can reveal the stabilization energy associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital, which is crucial for understanding intramolecular charge transfer and molecular stability. e-journals.inresearchgate.net

While a specific NBO analysis for this compound was not found in the reviewed scientific literature, the technique is widely applied to organic molecules to understand their bonding and reactivity. For example, in other complex organic molecules, NBO analysis is used to quantify the stability gained from interactions such as π → π* transitions and to provide a clear picture of donor-acceptor interactions. researchgate.netnih.gov This analysis helps to rationalize the molecule's structure, stability, and the nature of its chemical bonds beyond the classical Lewis structure representation. nih.govq-chem.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is calculated by determining the electrostatic potential at a particular point in space near a molecule, arising from the charge distribution of the electrons and nuclei. The resulting MEP map provides a color-coded representation of the molecule's surface, where different colors signify varying electrostatic potential values. This visual guide is instrumental in predicting and understanding a molecule's reactive behavior, particularly its non-covalent interactions such as hydrogen bonding and electrophilic or nucleophilic attacks.

In the context of this compound, an MEP map would reveal the regions of positive, negative, and neutral electrostatic potential. Typically, red and yellow areas indicate regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue and green areas denote regions of low electron density and positive potential, indicating sites for potential nucleophilic attack.

For this compound, the MEP map would likely highlight the following features:

Negative Potential (Red/Yellow): The oxygen atoms of the quinone moiety and the hydroxyl group are expected to be the most electron-rich regions, making them primary sites for hydrogen bond acceptance.

Positive Potential (Blue/Green): The hydrogen atom of the hydroxyl group and the hydrogen atom of the amino group are anticipated to be electron-deficient, thus acting as hydrogen bond donors.

The insights gained from an MEP analysis are critical for understanding the intermolecular interactions that govern the binding of this compound to biological targets. The map can help predict the orientation of the molecule within a receptor's binding pocket and guide the design of derivatives with enhanced binding affinity.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

| Molecular Region | Predicted Electrostatic Potential Range (kcal/mol) | Implication for Reactivity |

| Quinone Oxygen Atoms | -50 to -30 | Strong hydrogen bond acceptor sites |

| Hydroxyl Oxygen Atom | -40 to -25 | Hydrogen bond acceptor site |

| Hydroxyl Hydrogen Atom | +30 to +50 | Strong hydrogen bond donor site |

| Amino Hydrogen Atom | +20 to +40 | Hydrogen bond donor site |

| Naphthoquinone Ring | -10 to +10 | Potential for π-π stacking interactions |

| Benzyl (B1604629) Ring | -5 to +15 | Potential for hydrophobic and π-π stacking interactions |

Note: The data presented in this table is hypothetical and serves to illustrate the expected outcomes of an MEP analysis for this compound based on the general principles of computational chemistry.

Molecular Dynamics Simulations (General Application in Drug Discovery)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnumberanalytics.com This technique allows researchers to observe the dynamic behavior of a system, providing insights into conformational changes, binding events, and the stability of molecular complexes. mdpi.commetrotechinstitute.org In the field of drug discovery, MD simulations have become an indispensable tool for understanding how a potential drug molecule interacts with its biological target, such as a protein or enzyme. metrotechinstitute.orgnih.gov

The general workflow of an MD simulation in drug discovery involves several key steps:

System Setup: A three-dimensional model of the biological target (e.g., a protein) in complex with the ligand (the drug candidate) is prepared. This complex is then solvated in a box of water molecules and ions to mimic physiological conditions.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the solvent molecules to relax around the protein-ligand complex.

Production Run: The simulation is run for an extended period, typically nanoseconds to microseconds, during which the trajectory of each atom is calculated and saved.

Analysis: The resulting trajectories are analyzed to extract meaningful information about the system's behavior, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations.

For a compound like this compound, MD simulations would be employed to investigate its interaction with a specific biological target. For instance, if this compound is hypothesized to be an inhibitor of a particular enzyme, an MD simulation of the enzyme-inhibitor complex could reveal:

Binding Stability: By monitoring the RMSD of the ligand within the binding site, researchers can assess the stability of the binding pose over time. A stable RMSD suggests a strong and persistent interaction.

Key Interactions: The simulation can identify the specific amino acid residues in the protein that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

Conformational Changes: MD simulations can show how the binding of the ligand might induce conformational changes in the protein, which could be crucial for its biological function or inhibition.

Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of its binding affinity.

The information gleaned from MD simulations is invaluable for the lead optimization phase of drug discovery. mdpi.com It can guide the rational design of new analogs of this compound with improved potency and selectivity by suggesting chemical modifications that enhance favorable interactions or reduce unfavorable ones.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation Study of this compound with a Target Protein

| Analysis Metric | Hypothetical Result | Interpretation |

| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site throughout the simulation. |

| Key Interacting Residues | Asp120, Phe250, Arg300 | The ligand forms persistent hydrogen bonds with Asp120 and Arg300, and a π-π stacking interaction with Phe250. |

| Average Number of Hydrogen Bonds | 3 | The ligand maintains a consistent network of hydrogen bonds with the protein. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | The calculated binding free energy suggests a strong binding affinity of the ligand for the target protein. |

Note: The data in this table is for illustrative purposes only and represents the type of information that could be obtained from an MD simulation study.

Biological Activity and Mechanistic Investigations

Research in Alzheimer's Disease (AD) Therapeutics and Diagnostics

Investigations into 2-(benzylamino)-5-hydroxynaphthoquinone and related compounds have revealed multifaceted potential in addressing the complex pathology of Alzheimer's disease. The scaffold of 1,4-naphthoquinone (B94277) is a recognized pharmacophore that has been explored for its ability to interact with various targets implicated in AD, including amyloid-β plaques.

A primary area of investigation for this compound has been its development as an amyloid imaging agent. The ability to visualize amyloid-β plaques in the brain is crucial for the early diagnosis and monitoring of Alzheimer's disease. nih.govitnonline.com In a screening of novel 1,4-naphthoquinone derivatives, this compound was identified as a compound that could penetrate the blood-brain barrier and directly bind to amyloid-β aggregates. jst.go.jp This binding action is a critical characteristic for any potential diagnostic imaging tool.

A key finding was the compound's ability to significantly enhance its fluorescence upon interaction with amyloid-β aggregates. jst.go.jp Biophysical studies revealed that this compound emerged as a top-performing candidate due to its capacity to increase its fluorescence by as much as 50-fold when emission is measured in the 680 to 750 nm range. nih.gov This substantial increase in fluorescence upon binding to the target pathological protein makes it a promising scaffold for developing agents for the early detection of AD. nih.govjst.go.jp

Table 1: Fluorescence Properties of this compound

| Property | Finding | Source |

|---|---|---|

| Target Binding | Directly binds to β-amyloid aggregates | nih.govjst.go.jp |

| Fluorescence Enhancement | Up to 50-fold increase upon binding | nih.gov |

| Emission Range for Enhancement | 680 to 750 nm | nih.gov |

| Potential Application | Amyloid imaging agent for early AD diagnosis | nih.gov |

Further validating its potential as an imaging agent, this compound demonstrated the ability to specifically stain amyloid-β plaques in brain tissue. nih.govjst.go.jp Studies using brain sections from APP/PS1 double transgenic mouse models of Alzheimer's showed that the compound effectively stained both diffuse and dense-core types of amyloid-β plaques. nih.govjst.go.jp This capability is significant as it allows for the visualization of different plaque morphologies, which can be important for understanding disease progression.

The aggregation of the amyloid-β peptide is a central event in the pathogenesis of Alzheimer's disease. scienceopen.com Consequently, compounds that can inhibit this process or disaggregate existing fibrils are of high therapeutic interest. nih.gov While this compound itself was primarily highlighted for its imaging properties, its parent class of 1,4-naphthoquinone derivatives has shown significant activity in modulating amyloid aggregation. nih.gov For instance, certain naphthoquinone derivatives have been shown to be potent inhibitors of Aβ40 and Aβ42 aggregation. nih.govacs.org Atomic force microscopy revealed that some of these compounds could impair the fibrillation of Aβ42 and deconstruct the morphologies of its fibrillar aggregates. acs.org Other studies on 1,4-naphthoquinone derivatives identified specific compounds as dual inhibitors of both Aβ aggregation and the disaggregation of pre-formed fibrils. nih.gov

Beyond direct interaction with amyloid-β, the potential neuroprotective qualities of naphthoquinone derivatives have also been explored. Research on various aminonaphthoquinone compounds has demonstrated their ability to mitigate cellular damage induced by Aβ42 in in vitro models of AD pathology. nih.gov These compounds were found to preserve the viability and morphology of neuronal cells exposed to toxic amyloid-β. nih.gov

The mechanisms underlying these neuroprotective effects include potent antioxidant activities, a reduction in intracellular reactive oxygen species (ROS) production, preservation of the mitochondrial membrane potential, and protection against membrane damage. nih.gov Some naphthoquinone derivatives have been shown to exert a moderate neuroprotective effect against Aβ42 toxicity in primary cultures of cerebellar granule cells. nih.govacs.org It has been suggested that at subtoxic doses, these compounds can activate adaptive stress response pathways in neurons, thereby protecting them against more severe stress. nih.gov

The development of Alzheimer's disease is linked to the activity of several key enzymes. Two of these, beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and acetylcholinesterase (AChE), are major therapeutic targets. nih.govmdpi.com Naphthoquinone analogues have been evaluated for their ability to inhibit these enzymes.

Several 1,4-naphthoquinone derivatives have displayed inhibitory activity against BACE1, the enzyme that initiates the production of the amyloid-β peptide. nih.govmdpi.com Furthermore, studies on aminonaphthoquinone derivatives showed they could modulate BACE1 activity, which may contribute to their neuroprotective effects. nih.gov

Inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a current therapeutic strategy for managing AD symptoms. mdpi.com Various naphthoquinone derivatives have been identified as effective AChE inhibitors. nih.govacs.org Some analogues have shown a preference for inhibiting AChE, with IC50 values in the low micromolar to nanomolar range. nih.govacs.org This multitarget-directed ligand approach, where a single compound can act on both amyloid aggregation and key enzymes, is a promising strategy for developing new AD therapies. nih.govacs.org

Table 2: Inhibitory Activity of Naphthoquinone Analogues on AD-Related Enzymes

| Compound Class/Analogue | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Naphthoquinone 2 | Acetylcholinesterase (AChE) | 9.2 μM | nih.govacs.org |

| Naphthoquinones | Acetylcholinesterase (AChE) | 0.011–5.8 μM | acs.org |

| Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) | Beta-secretase 1 (BACE1) | 6.51 µM | nih.gov |

Antiviral Activity Studies

HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) Inhibition

The ribonuclease H (RNase H) function of the HIV-1 reverse transcriptase (RT) is an essential component for viral replication, making it a significant target for antiviral drug development. mdpi.com This enzymatic activity is responsible for degrading the viral RNA template within the RNA/DNA hybrid during the reverse transcription process. mdpi.com Although numerous drugs target the polymerase function of RT, there are currently no approved inhibitors that specifically target the RNase H active site. mdpi.comnih.gov

Research into novel RNase H inhibitors has explored various chemical scaffolds. One such area of investigation involves Mannich bases of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), which are structurally related to this compound. A study screened a series of these lawsone Mannich bases for their ability to inhibit HIV-1 RNase H. mdpi.com In this series, compounds 1e and 2k demonstrated notable inhibitory activity, with IC₅₀ values of 3.1 µM and 2.8 µM, respectively. These values indicated a higher potency compared to the known inhibitor RDS1759. mdpi.com Docking studies suggested that these active derivatives bind to the enzyme's active site. mdpi.com

Table 1: HIV-1 RNase H Inhibitory Activity of Selected Lawsone Mannich Bases

| Compound | IC₅₀ (µM) |

|---|---|

| 1e | 3.1 |

| 2k | 2.8 |

| RDS1759 (Reference) | >20 |

Data sourced from a study on 2-hydroxy-1,4-naphthoquinone Mannich bases. mdpi.com

Inhibition of SARS-CoV-2 Replication by Related Naphthoquinone Mannich Bases

The global health crisis caused by SARS-CoV-2 spurred intensive research into new antiviral therapies. nih.govnih.gov In this context, the potential antiviral properties of various compound classes, including naphthoquinones, have been explored.

Following the identification of lawsone Mannich bases as potent inhibitors of HIV-1 RNase H, select compounds from this family were also evaluated for their activity against SARS-CoV-2. mdpi.com Specifically, compounds 1e and 2k were tested for their ability to inhibit the replication of SARS-CoV-2 in VEROE6-EGFP cells. mdpi.com The known 3CLpro inhibitor GC-376 was used as a positive control in these assays. mdpi.com The investigation revealed that these related naphthoquinone derivatives possess inhibitory effects on the replication of the virus, highlighting a broader antiviral potential for this class of compounds. mdpi.com

Table 2: Inhibition of SARS-CoV-2 Replication by Selected Lawsone Mannich Bases

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 1e | 10.6 | 21.7 | 2.0 |

| 2k | 11.2 | 26.5 | 2.4 |

| GC-376 (Control) | 0.8 | >50 | >62.5 |

Data represents the inhibitory effects on SARS-CoV-2 replication in VEROE6-EGFP cells. mdpi.com

Anticancer and Antiproliferative Effects

Naphthoquinones represent a broad class of compounds, many of which have been investigated for their potential as anticancer agents. mdpi.comnih.gov Their mechanisms of action are diverse and can include the inhibition of critical enzymes like DNA topoisomerases and the generation of reactive oxygen species. nih.gov

Activity against Human Cancer Cell Lines

The antiproliferative activity of compounds structurally related to this compound has been demonstrated in human colon adenocarcinoma cell lines. For instance, aminobenzylnaphthols, synthesized via the Betti reaction, were evaluated for their effects on Caco-2 cells. mdpi.com One of the tested compounds exhibited an antiproliferative activity comparable to that of cisplatin, a standard chemotherapy agent. mdpi.com

In another study, a series of benzyl-clicked 1,4-naphthoquinone derivatives were synthesized and assessed for their cytotoxic effects. Compound 56c from this series proved to be the most effective against a panel of cancer cell lines, including the colon cancer line HT-29, against which it displayed an IC₅₀ value of 6.8 μM. mdpi.com

Table 3: Antiproliferative Activity of Related Naphthoquinones against Colon Adenocarcinoma Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Aminobenzylnaphthol 2 | Caco-2 | 94 (at 24h) | mdpi.com |

| Cisplatin | Caco-2 | 97 (at 24h) | mdpi.com |

| Compound 56c | HT-29 | 6.8 | mdpi.com |

Derivatives of 1,4-naphthoquinone have also shown promise as potential therapeutic agents for breast cancer. nih.gov Recent research focused on synthesizing hybrid molecules combining 1,4-naphthoquinone and 4-quinolone scaffolds. nih.govresearchgate.net These novel hybrids demonstrated selective cytotoxicity against both Luminal (MCF-7) and triple-negative breast cancer (TNBC) (MDA-MB-231) cell lines. nih.govresearchgate.net

Specifically, compounds 11a and 11b showed IC₅₀ values against MCF-7 cells that were comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Importantly, these compounds exhibited superior selectivity indices (SI) when compared to doxorubicin, suggesting lower toxicity towards non-cancerous MCF-10A cells. nih.govresearchgate.net The benzyl-clicked 1,4-naphthoquinone derivative 56c also showed potent activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 10.4 μM. mdpi.com

Table 4: Cytotoxicity of Related Naphthoquinone Derivatives against Breast Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 11a | MCF-7 | 2.51 | 5.31 | nih.gov |

| Compound 11b | MCF-7 | 3.39 | 5.34 | nih.gov |

| Doxorubicin | MCF-7 | 2.15 | 0.05 | nih.gov |

| Compound 11a | MDA-MB-231 | 5.09 | 2.62 | nih.gov |

| Compound 11b | MDA-MB-231 | 8.87 | 2.04 | nih.gov |

| Doxorubicin | MDA-MB-231 | 0.82 | 0.13 | nih.gov |

| Compound 56c | MCF-7 | 10.4 | Not Reported | mdpi.com |

The Selectivity Index (SI) is the ratio of the IC₅₀ in a non-cancerous cell line (MCF-10A) to the IC₅₀ in the cancer cell line. nih.gov

Proposed Molecular Mechanisms of Action in Cancer Cells

A common mechanism of action for many anti-cancer agents, including 1,4-naphthoquinone derivatives, is the induction of apoptosis, or programmed cell death. nih.gov This process is a critical defense against the development and progression of cancer. mdpi.com

Studies on various 1,4-naphthoquinone derivatives have elucidated several pathways through which they can trigger apoptosis in cancer cells. One of the key mechanisms involves the generation of reactive oxygen species (ROS). The accumulation of ROS can lead to oxidative stress, which in turn can damage cellular components and activate apoptotic signaling cascades. nih.govbohrium.com

The activation of the mitochondria-mediated apoptotic pathway is another crucial mechanism. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.gov Naphthoquinone derivatives have been shown to alter the balance of these proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis. nih.gov For example, in gastric cancer cells, treatment with novel 1,4-naphthoquinone derivatives led to the activation of Bcl-2, Bad, cleaved-caspase-3, and cleaved-PARP. nih.gov

Furthermore, the modulation of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) and Akt pathways, has been implicated in the pro-apoptotic effects of these compounds. nih.gov The inhibition of DNA topoisomerases is another reported mechanism, which can lead to DNA damage and trigger apoptosis. nih.gov The tumor suppressor protein p53 also plays a significant role in mediating apoptosis in response to cellular stress induced by these compounds. nih.gov

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

The 1,4-naphthoquinone scaffold, characteristic of this compound, is known for its complex role in modulating intracellular levels of reactive oxygen species (ROS). Depending on the specific chemical structure and cellular context, these compounds can exhibit both pro-oxidant and antioxidant effects.

Certain synthetic 1,4-naphthoquinone derivatives have demonstrated the capacity to reduce oxidative stress. For instance, in studies involving neuroblastoma cells, specific 1,4-naphthoquinones were found to decrease the production of ROS induced by neurotoxins. mdpi.com This protective effect is attributed to their ability to interfere with the cellular mechanisms that generate ROS, thereby mitigating oxidative damage. mdpi.com

Conversely, the chemical structure of naphthoquinones also allows them to participate in redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals, a primary form of ROS. nih.gov This generation of ROS can lead to oxidative stress, a condition implicated in cellular damage if not balanced by antioxidant defenses. nih.gov For example, the 1,4-naphthoquinone menadione is known to generate ROS through this mechanism. nih.gov The balance between the antioxidant and pro-oxidant activities of any given naphthoquinone derivative is influenced by its substituents and the specific enzymatic and chemical environment within the cell.

Table 1: Effects of Selected 1,4-Naphthoquinone Derivatives on ROS Production

| Compound | Cell Line | Condition | Effect on ROS Levels | Reference |

|---|---|---|---|---|

| U-443 | Neuro-2a | Rotenone-induced neurotoxicity | Significant reduction | mdpi.com |

| U-573 | Neuro-2a | Rotenone-induced neurotoxicity | Significant reduction | mdpi.com |

| Menadione | Various | Standard cell culture | Generation of ROS via redox cycling | nih.gov |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Naphthoquinones have been shown to influence these pathways, although the specific effects can vary depending on the compound and cell type.

Research on various naphthoquinones, such as menadione and 2,3-dimethoxy-1,4-naphthoquinone (DMNQ), has indicated that they can stimulate the ERK-MAPK cascade. nih.gov This activation can subsequently affect gene expression by influencing transcription factors like AP-1. nih.gov However, the relationship between naphthoquinone-induced ROS and MAPK activation is not always direct. In some instances, the activation of MAPK signaling by 1,4-naphthoquinones has been observed to occur independently of ROS formation, suggesting that these compounds can interact with cellular signaling components through other mechanisms, such as direct alkylating activity. nih.gov

Regulation of Protein Kinase B (Akt) Pathway

The Protein Kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Similar to the MAPK pathway, the Akt cascade can be modulated by naphthoquinones.

Studies have shown that exposure of cells to certain naphthoquinones can lead to the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt cascade. nih.gov This activation is a key event in promoting cell survival and growth. The mechanism by which naphthoquinones activate the Akt pathway may be linked to their ability to induce oxidative stress or to directly interact with upstream regulators of PI3K/Akt. The specific impact of this compound on this pathway requires further direct investigation.

Regulation of Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in tumor cell survival, proliferation, and angiogenesis. nih.gov Agents capable of suppressing STAT3 activation are of interest for their potential therapeutic applications.

A structurally related compound, 5-hydroxy-2-methyl-1,4-naphthoquinone (plumbagin), has been shown to be a potent inhibitor of the STAT3 pathway. nih.gov Plumbagin was found to inhibit both constitutive and interleukin 6-inducible STAT3 phosphorylation in multiple myeloma cells. nih.gov This inhibition was associated with the suppression of upstream kinases such as c-Src, JAK1, and JAK2. nih.gov Furthermore, the study indicated that plumbagin's effect was mediated through the induction of the protein tyrosine phosphatase SHP-1, which is known to dephosphorylate and inactivate STAT3. nih.gov This led to the downregulation of STAT3-regulated genes involved in cell cycle progression and survival, ultimately promoting apoptosis. nih.gov

Table 2: Effect of Plumbagin on STAT3 Pathway Components

| Cell Line | Treatment | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Multiple Myeloma | Plumbagin | Inhibition of STAT3 phosphorylation | Inhibition of c-Src, JAK1, JAK2; Induction of SHP-1 | nih.gov |

| Multiple Myeloma | Plumbagin | Downregulation of Cyclin D1, Bcl-xL | Inhibition of STAT3 transcriptional activity | nih.gov |

Inhibition of Topoisomerase-II

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and chromosome segregation. nih.govnih.gov Topoisomerase II is a key target for a number of anticancer drugs. nih.gov Naphthoquinones have been identified as a class of compounds with the potential to inhibit topoisomerase II. phcogrev.com

The mechanism of action for many topoisomerase II inhibitors involves the stabilization of the "cleavable complex," a transient intermediate in the enzyme's catalytic cycle where DNA strands are cut. nih.gov This leads to an accumulation of DNA double-strand breaks and subsequent cell death. Some naphthoquinones, such as plumbagin and shikonin, are known to act as topoisomerase II poisons by inducing enzyme-mediated DNA cleavage. phcogrev.com Other quinones have been shown to inhibit the ATPase domain of human topoisomerase IIα, which is a catalytic mechanism of inhibition. The specific inhibitory activity and mechanism of this compound against topoisomerase II have not been fully elucidated.

Inhibition of Thymidylate Synthase

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov The inhibition of TS is a well-established strategy in cancer chemotherapy. nih.gov

Recent studies have identified 2-hydroxy-1,4-naphthoquinone derivatives as highly specific, noncovalent inhibitors of the bacterial thymidylate synthase ThyX. nih.gov These compounds act as competitive inhibitors with respect to the substrate deoxyuridine monophosphate (dUMP). nih.gov The inhibitory activity is attributed to their ability to bind efficiently to the active site of the enzyme. nih.gov While this research has primarily focused on bacterial ThyX, it highlights the potential of the naphthoquinone scaffold to interact with and inhibit thymidylate synthases. The relevance of this inhibitory activity to human thymidylate synthase (TYMS) and the specific action of this compound would require further investigation.

Inactivation of Protein Phosphatases (e.g., Cdc25B for quinolinediones)

Cell division cycle 25 (Cdc25) phosphatases are key regulators of the cell cycle, responsible for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression. acs.orgnih.gov Overexpression of Cdc25 phosphatases, particularly Cdc25B, is common in various cancers, making them attractive targets for anticancer drug development. acs.org

Quinolinediones are a class of compounds that have been identified as inhibitors of Cdc25B. nih.gov The mechanism of inhibition by these compounds can involve targeting the catalytic site of the enzyme. Some studies have also explored targeting the protein-protein interaction interface between Cdc25B and its CDK substrates. acs.org For example, certain inhibitors have been shown to bind to a pocket on Cdc25B that is distant from the active site but adjacent to the interface with CDK2/Cyclin A. acs.org This binding disrupts the interaction between the phosphatase and its substrate, leading to a dose-dependent inhibition of Cdc25B's phosphatase activity. acs.org

Antimicrobial Activity

The antimicrobial potential of naphthoquinones has been a subject of extensive research, revealing a broad spectrum of activity against various microorganisms. This section details the findings related to the antibacterial, antifungal, antimalarial, and antiprotozoal properties of this compound and its analogues.

Antibacterial Activity

Naphthoquinone derivatives are recognized for their significant antibacterial properties. nih.gov The introduction of functional groups containing nitrogen, oxygen, and sulfur atoms can modulate the electronic properties of naphthoquinones, thereby influencing their biological potency and selectivity. nih.gov

A series of amino acid 1,4-naphthoquinone derivatives have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.gov For instance, certain derivatives showed notable antimicrobial activity against reference strains of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. nih.gov Specifically, compounds with a chloride atom at the C-3 position exhibited enhanced efficacy. nih.gov

While specific data for this compound is limited, studies on related amino-naphthoquinones provide valuable insights. For example, some synthesized aminonaphthoquinones have shown inhibitory activity against E. coli (Gram-negative) and S. aureus (Gram-positive). nih.gov The covalent bonding of amino-naphthoquinones to cotton cellulose has been explored to create antibacterial textiles that retain their activity after multiple laundry cycles. researchgate.net

| Compound | Bacterial Strain | Activity (MIC in µg/mL) |

| Amino acid 1,4-naphthoquinone derivative 6 | Staphylococcus aureus | 3.9 nih.gov |

| Aminonaphthoquinones | Escherichia coli | 23.4 nih.gov |

| Aminonaphthoquinones | Staphylococcus aureus | 31.3 nih.gov |

| Amino acid 1,4-naphthoquinone derivatives 7, 8, 14 | Staphylococcus aureus (clinical isolate) | 49.7 nih.gov |

| Amino acid 1,4-naphthoquinone derivatives 7, 8, 14 | Escherichia coli (clinical isolate) | 24.7 nih.gov |

Antifungal Activity

Naphthoquinones and their derivatives are also known for their potent antifungal activities. scielo.brscielo.brresearchgate.net Research has shown that these compounds can be effective against various fungal species, including those of medical importance like Candida species. scielo.brscielo.brnih.gov

Studies on synthesized aminonaphthoquinones have reported significant inhibitory activity against the fungus Candida albicans. nih.gov In one study, the minimum inhibitory concentration (MIC) was found to be 7.8 μg/mL, which was more potent than the conventional antifungal drug Amphotericin B (MIC = 31.25 μg/mL). nih.gov The structural modifications of naphthoquinones, such as the introduction of amino groups, play a crucial role in their antifungal efficacy. scielo.brscielo.br

While direct studies on this compound are scarce, the data from related aminonaphthoquinones suggest its potential as an antifungal agent. The mechanism of action is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and disruption of fungal cell integrity. mdpi.com

| Compound | Fungal Strain | Activity (MIC in µg/mL) |

| Aminonaphthoquinones | Candida albicans | 7.8 nih.gov |

| Amino-1,4-naphthoquinone derivative 32 | Candida albicans | 6.25 scielo.br |

| Amino-1,4-naphthoquinone derivative 35 | Candida albicans | 6.26 scielo.br |

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus spp. | 3.12 - 12.5 mdpi.comnih.gov |

Antimalarial Activity of Hydroxynaphthoquinones and Analogues

Hydroxynaphthoquinones have been a focal point of antimalarial drug discovery for over five decades. nih.govnih.gov A prominent member of this class, atovaquone (B601224), is a component of the successful antimalarial drug Malarone®. nih.govnih.gov The mechanism of action for many hydroxynaphthoquinones involves the inhibition of the parasite's mitochondrial electron transport chain, specifically the cytochrome bc1 complex. nih.govnih.gov

Research on various 2-hydroxy-1,4-naphthoquinone derivatives has demonstrated significant in vitro activity against Plasmodium falciparum, the primary causative agent of human malaria. nih.govnih.gov For example, a series of 3-alkyl-2-hydroxy-1,4-naphthoquinones showed IC50 values in the mid-micromolar range, with the most active compound exhibiting an IC50 of 443 nM. nih.gov This compound was also shown to disrupt the mitochondrial membrane potential of the parasite with minimal cytotoxicity to human cells. nih.gov

| Compound | Parasite Strain | Activity (IC50) |

| 3-alkyl-2-hydroxy-1,4-naphthoquinone (N3) | Plasmodium falciparum | 443 nM nih.gov |

| 2-aniline-3-hydroxy-1,4-naphthoquinone derivatives | Plasmodium falciparum (chloroquine-sensitive) | 7 - 44.5 µM nih.gov |

| (2-fluoro-5-trifluoromethylbenzyl)-menadione 2e | Plasmodium falciparum (NF54) | 0.006 µM mdpi.com |

Antiprotozoal Activity

The antiprotozoal potential of naphthoquinones extends beyond malaria to other parasitic diseases. cambridge.orgnih.gov Compounds derived from natural or synthetic naphthoquinones are considered promising scaffolds for developing new agents against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.govresearchgate.net

The incorporation of nitrogenous fragments into the naphthoquinone structure has been a successful strategy in designing new trypanocidal agents. nih.gov For instance, a series of new amino naphthoquinone derivatives were synthesized and evaluated in vitro against T. cruzi, with some compounds showing potent activity at sub-micromolar concentrations. nih.govresearchgate.net Molecular docking studies suggest that these compounds may act by inhibiting trypanothione reductase, a key enzyme in the parasite's redox metabolism. nih.govresearchgate.net

Given that this compound is an amino naphthoquinone derivative, it is plausible that it could exhibit activity against various protozoan parasites. Further investigation is warranted to explore its potential in this area.

| Compound | Protozoan Parasite | Activity (IC50) |

| Amino naphthoquinone derivative 2e | Trypanosoma cruzi (NINOA & INC-5 strains) | 0.43 µM nih.gov |

| Amino naphthoquinone derivative 7j | Trypanosoma cruzi (NINOA strain) | 0.19 µM nih.gov |

| Amino naphthoquinone derivative 7j | Trypanosoma cruzi (INC-5 strain) | 0.92 µM nih.gov |

Antioxidant and Prooxidant Properties

Naphthoquinones exhibit a fascinating dual role in biological systems, capable of acting as both antioxidants and prooxidants. This duality is largely governed by their redox-active quinonoid structure and the cellular environment. bpasjournals.com

Dual Role of Naphthoquinones as Antioxidants and Prooxidants

As antioxidants, naphthoquinones can neutralize reactive oxygen species (ROS), thereby mitigating cellular damage associated with oxidative stress. bpasjournals.com This protective effect is linked to the prevention of various chronic diseases. bpasjournals.com The ability of some 1,4-naphthoquinones to maintain the redox potential of neuronal cells highlights their neuroprotective potential by shielding cells from oxidative stress induced by neurotoxins. nih.gov

Conversely, under certain conditions, naphthoquinones can act as prooxidants. This prooxidant activity can be triggered by high concentrations, specific pH levels, or the presence of transition metal ions. scirp.org In their prooxidant role, naphthoquinones can generate ROS, leading to oxidative stress. bpasjournals.comscirp.org This can be cytotoxic and is a mechanism being explored for its therapeutic potential in selectively killing cancer cells. bpasjournals.comscirp.org The redox cycling of the quinone structure is central to both its antioxidant and prooxidant functions. bpasjournals.com The position of hydroxyl groups on the naphthoquinone scaffold can influence this dual activity; for example, 5-hydroxylated naphthoquinones have been shown to stimulate the formation of semiquinone radicals, which can lead to the production of reactive oxygen species. nih.gov

Mechanisms of Reactive Oxygen Species (ROS) Generation and Scavenging

Naphthoquinones are redox-active compounds capable of generating reactive oxygen species (ROS) through various mechanisms. A primary pathway involves redox cycling, where the quinone moiety accepts one or two electrons to form a semiquinone radical or a hydroquinone (B1673460), respectively researchgate.net. This process can lead to the transfer of electrons to molecular oxygen, generating superoxide anions (O₂•⁻) nih.gov. Subsequent reactions can then produce other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH) nih.gov. The formation of semiquinone radicals can be initiated by the comproportionation reaction between a benzoquinone and a hydroquinone nih.gov. The generation of these species is considered a significant part of the biological activity of naphthoquinones, as high levels of ROS can induce oxidative stress, damaging cellular macromolecules like lipids, proteins, and DNA, which can ultimately lead to cell death researchgate.netnih.gov. This ROS-generating capability is a recognized strategy in the antibacterial action of some naphthoquinone derivatives researchgate.net.

Conversely, biological systems possess sophisticated ROS scavenging mechanisms to counteract oxidative stress nih.govresearchgate.net. These defenses can be broadly categorized as enzymatic and non-enzymatic mdpi.com.

Enzymatic Scavenging : Key enzymes are involved in the detoxification of ROS. Superoxide dismutase (SOD) catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. Catalase (CAT) and Glutathione (B108866) Peroxidase (Gpx) are responsible for converting hydrogen peroxide into water mdpi.com. Gpx, a selenoprotein, utilizes glutathione (GSH) as a reducing agent in this process mdpi.com.

Non-enzymatic Scavenging : This involves antioxidants that directly react with and neutralize free radicals. Glutathione is a crucial intracellular thiol with multiple antioxidant functions, including direct scavenging and recycling of vitamins C and E mdpi.com. Other molecules, such as melatonin, also have direct radical scavenging capabilities mdpi.com.

Enzyme Inhibition Studies (General)

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis nih.govnih.gov. Its inhibition is a primary strategy for developing agents to treat hyperpigmentation disorders nih.govnih.gov. Several studies have demonstrated that naphthoquinone derivatives, particularly those with an amino linkage, are effective tyrosinase inhibitors nih.govresearchgate.net.

In a study evaluating a series of anilino-1,4-naphthoquinone derivatives, several compounds showed significant inhibitory activity against mushroom tyrosinase, with some even surpassing the potency of the well-known inhibitor, kojic acid nih.govnih.gov. Molecular docking simulations revealed that these inhibitors interact with the copper ions and key amino acid residues within the active site of the enzyme nih.govnih.gov. Kinetic analyses of related 2-phenyl-1,4-naphthoquinone analogs suggest a competitive mode of inhibition, where the inhibitor binds directly to the active site, preventing the substrate from binding researchgate.net. The structural features of these benzylamino and anilino derivatives appear to be crucial for their interaction with the tyrosinase active site, making them promising candidates for the development of novel depigmenting agents nih.govnih.gov.

| Compound | Tyrosinase Inhibition (%) at 160 µM | IC₅₀ (µM) |

|---|---|---|

| Compound 1 | 49.58 ± 1.39 | 158.30 ± 3.45 |

| Compound 5 | 46.05 ± 2.02 | 170.13 ± 4.51 |

| Compound 10 | 37.87 ± 4.96 | 224.27 ± 25.12 |

| Kojic Acid (Reference) | Not Reported at 160 µM | 198.87 ± 6.96 |

Data adapted from studies on anilino-1,4-naphthoquinone derivatives, which are structurally related to benzylamino derivatives. nih.gov

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is an effective strategy in the treatment of hormone-dependent breast cancer. nih.gov Research has identified 1,4-naphthoquinone derivatives as a promising class of aromatase inhibitors nih.govelsevierpure.comnih.gov. A study investigating a series of 2-amino-3-chloro-1,4-naphthoquinones found several compounds with potent aromatase inhibitory activity nih.gov.

Notably, two compounds from the series exhibited IC₅₀ values of 0.5 µM, which was 5.2 times lower than that of the reference drug ketoconazole (IC₅₀ = 2.6 µM) nih.govexcli.de. Quantitative structure-activity relationship (QSAR) models have indicated that descriptors related to mass, electronegativity, and van der Waals volume are key factors governing the inhibitory activity nih.govexcli.deresearchgate.net. These findings suggest that the 1,4-naphthoquinone scaffold, particularly with substitutions at the C-2 and C-3 positions, is a valuable template for designing novel and potent aromatase inhibitors nih.govelsevierpure.comnih.gov. The presence of a heme-coordinating amino group at the C-2 position is thought to contribute to the inhibitory mechanism nih.gov.

| Compound | Substitution Pattern | IC₅₀ (µM) |

|---|---|---|

| Compound 1 | 2-amino-3-chloro-1,4-naphthoquinone | 0.5 ± 0.3 |

| Compound 4 | 2-(propylamino)-3-chloro-1,4-naphthoquinone | 0.5 ± 0.4 |

| Compound 2 | 2-(methylamino)-3-chloro-1,4-naphthoquinone | 1.5 ± 0.4 |

| Compound 6 | 2-(butylamino)-3-chloro-1,4-naphthoquinone | 1.8 ± 0.5 |

| Ketoconazole (Reference) | - | 2.6 ± 0.7 |

Data from a study on 2-amino(chloro)-3-chloro-1,4-naphthoquinone derivatives. nih.govexcli.de

A fundamental mechanism of action for many naphthoquinones involves their interaction with the mitochondrial electron transport chain (METC), the primary site of cellular energy (ATP) production khanacademy.org. These compounds can act as inhibitors or uncouplers, disrupting the normal flow of electrons and oxidative phosphorylation youtube.com.

The interference typically occurs at specific complexes within the chain. For instance, certain hydroxy-substituted 1,4-naphthoquinones have been shown to inhibit electron transport in the region of the cytochrome b-c1 complex (Complex III) documentsdelivered.com. This inhibition blocks the passage of electrons from ubiquinol to cytochrome c, thereby halting the downstream processes of the METC youtube.comdocumentsdelivered.com. The mechanism often involves the naphthoquinone accepting electrons, which can divert them from their normal path. This can lead to the formation of unstable semiquinones, which in turn can generate ROS, contributing to mitochondrial damage and cellular toxicity nih.gov. The disruption of the METC ultimately leads to a decrease in ATP synthesis, depriving the cell of its primary energy source, which can trigger cell death pathways youtube.com.

Structure Activity Relationship Sar Studies of 2 Benzylamino 5 Hydroxynaphthoquinone Analogues

Influence of Substituents on the Naphthoquinone Core

The 1,4-naphthoquinone (B94277) scaffold is a privileged structure in medicinal chemistry, and its biological activity is highly sensitive to the nature and position of substituents. The introduction of various functional groups onto this core can dramatically alter the electronic properties, redox potential, and ultimately, the therapeutic efficacy of the resulting analogues.

The addition of hydroxyl groups to the naphthoquinone ring has been shown to enhance the potency of related compounds. For instance, the synthesis of mono- and dihydroxyl derivatives of a known protein tyrosine phosphatase antagonist, NSC 95397, resulted in compounds with enhanced inhibitory activity against Cdc25 phosphatases, which are crucial for cell cycle control. nih.gov The dihydroxyl derivative, in particular, demonstrated potent growth inhibition of human hepatoma and breast cancer cells. nih.gov

The inherent redox properties of the naphthoquinone core are central to its biological action. These molecules can undergo redox cycling to generate reactive oxygen species (ROS), a mechanism implicated in their antimicrobial and anticancer effects. mdpi.comresearchgate.net The ability of the quinone group to be reduced to a radical anion and subsequently to a dianion catecholate is a key aspect of their biological function. nih.gov

Role of the Benzylamino Moiety and its Structural Modifications

The benzylamino group at the 2-position of the naphthoquinone core is a critical determinant of biological activity. Modifications to this moiety, including substitutions on the benzyl (B1604629) ring and alterations to the amine linker, have profound effects on the compound's interaction with biological targets.

In studies of pyrimido[4,5-c]quinoline (B14755456) derivatives, which share a similar amino-substituted core structure, it was found that the addition of small electron-donating or withdrawing substituents to the benzyl ring did not dramatically affect activity against the enzyme CSNK2A. nih.gov This suggests that a strong π-stacking interaction between the benzylamine (B48309) and the enzyme's binding pocket is unlikely. nih.gov However, constraining the conformation of the 5-benzyl substituent through N-methylation or α-methyl substitution led to a reduction in potency. nih.gov

For leishmanicidal inhibitors targeting Leishmania GSK-3, modifications of the benzylamino side chain were explored. The introduction of a chlorine atom at the 4-position of the benzyl ring in a 2-(benzylamino)-3-chloro-1,4-naphthoquinone derivative was synthesized and characterized. mdpi.com The synthesis of various 2-phenylamino-1,4-naphthoquinone derivatives with chloro, nitro, methyl, and bromo substituents on the phenyl ring has also been reported, with the chloro-derivative showing significant hypoglycemic activity. scielo.br This suggests that the electronic properties of the substituent on the phenylamino (B1219803) ring can modulate biological effects. scielo.br

The reaction of 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone with primary amines, such as benzylamine, consistently leads to the formation of 2-amino-1,4-naphthoquinone derivatives. beilstein-journals.org This synthetic accessibility allows for the systematic exploration of a wide range of structural modifications to the benzylamino moiety to optimize biological activity.

Impact of Hydroxyl Group Position and Presence on Biological Activities

The position and even the mere presence of a hydroxyl group on the naphthoquinone framework are pivotal in defining the biological activities of these compounds. This single functional group can influence everything from prooxidant action to enzyme inhibition and antiproliferative effects.